Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

Lipophilicity Drug Design Metabolic Stability

This multi-functional pyrimidine building block combines a metabolically-stable cyclopropyl group at C4 with a methylthio handle at C2 for orthogonal derivatization. Unlike simpler analogs (e.g., CAS 38275-41-1, LogP 0.9), its LogP of 1.86 and conformational constraint drive superior target-binding and ADME profiles in kinase inhibitor programs. The C5 methyl ester and C2 methylthio group enable parallel SAR exploration, ideal for diversity-oriented synthesis and agrochemical lead optimization. Solid physical form supports automated dispensing.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 1072944-76-3
Cat. No. B1393112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
CAS1072944-76-3
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1C2CC2)SC
InChIInChI=1S/C10H12N2O2S/c1-14-9(13)7-5-11-10(15-2)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyAHCQLIHOJARIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate: A Specialized Pyrimidine Scaffold for Pharmaceutical Research


Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 1072944-76-3) is a multi-functional pyrimidine derivative that serves as a specialized building block in medicinal chemistry [1]. Its structure features a unique combination of a cyclopropyl group at the 4-position, a methylthio group at the 2-position, and a methyl carboxylate ester at the 5-position of the pyrimidine ring [1]. With a molecular weight of 224.28 g/mol and the formula C10H12N2O2S, this compound is offered as part of collections of unique chemicals for early-stage drug discovery, primarily through the AldrichCPR catalog .

Why Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate Cannot Be Replaced by Simple Pyrimidine Analogs


In-class pyrimidine-5-carboxylate compounds cannot be simply interchanged due to the profound impact of specific substituents on physicochemical properties and biological activity. The unique combination of a cyclopropyl ring and a methylthio group on the pyrimidine core of this compound is not found on common, commercially available analogs. For instance, the introduction of a cyclopropyl group is a known strategy in drug design to enhance metabolic stability and restrict conformation , while the methylthio moiety provides a critical synthetic handle for further derivatization via oxidation or substitution reactions . Substituting this compound with a simpler analog, such as one lacking the cyclopropyl group (e.g., Methyl 2-(methylthio)pyrimidine-5-carboxylate, CAS 38275-41-1), would result in a molecule with a significantly different LogP (1.86 vs. 0.9) and altered molecular size, which can drastically change target binding, solubility, and pharmacokinetic profile [1]. The quantitative evidence below details these specific points of differentiation.

Quantitative Differentiation of Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate: A Procurement Evidence Guide


Differentiation via Cyclopropyl Group: LogP and Structural Uniqueness

The presence of the cyclopropyl group at the 4-position provides a quantifiable difference in lipophilicity compared to a simpler analog lacking this moiety. Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate has a calculated LogP of 1.86, as reported by Chemsrc [1]. In contrast, the simpler analog Methyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 38275-41-1), which lacks the cyclopropyl group, has a computed XLogP3 of 0.9, according to PubChem data [2]. This represents an approximate 107% increase in LogP for the target compound.

Lipophilicity Drug Design Metabolic Stability

Synthetic Utility: The Methylthio Group as a Versatile Handle

The 2-methylthio group in Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate is a key differentiator as a synthetic handle, a feature that is not universally present in all pyrimidine-5-carboxylate analogs. This group can be selectively oxidized to a sulfoxide or sulfone using agents like m-CPBA, or it can be displaced by various nucleophiles such as amines or thiols . While direct comparative reaction yields for this specific compound are not available in the open literature, the established reactivity of the 2-methylthio group on pyrimidines is a class-level inference that provides a clear advantage over compounds with a simple hydrogen or methyl at the 2-position, which would lack this convenient entry point for diversification .

Organic Synthesis Chemical Derivatization Medicinal Chemistry

Differentiation in Physical Form and Vendor Availability

The physical form of Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate is specifically identified as a 'solid' by Sigma-Aldrich . In contrast, the broader class of pyrimidine-5-carboxylate esters can be liquids, semi-solids, or solids depending on substitution. This specific information, combined with its inclusion in the AldrichCPR 'collection of unique chemicals' , differentiates it from more common, commercially available analogs. Furthermore, a key procurement advantage is the broad commercial availability of this specific compound from multiple vendors with purity specifications (e.g., 95% to 98%) as confirmed by CheMenu and Chemical Book [REFS-2, REFS-3], ensuring reliable sourcing.

Chemical Logistics Solid Handling Procurement

Optimal Research and Industrial Applications for Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate


Kinase Inhibitor and Targeted Therapy Lead Optimization

The specific combination of a cyclopropyl group for conformational constraint and a methylthio group for lipophilicity and synthetic elaboration makes this compound an ideal scaffold for developing kinase inhibitors . The LogP of 1.86 [1] is in a range often desirable for oral bioavailability, and the synthetic handle at the 2-position allows for rapid SAR studies to optimize potency and selectivity against a specific kinase target. This compound serves as a more advanced starting point than simpler, unsubstituted pyrimidines for programs targeting kinases where a pyrimidine core is a known pharmacophore [2].

Agrochemical Discovery: Fungicide and Plant Growth Regulator Precursor

Patents describe the use of pyrimidine derivatives containing a cyclopropyl group at the 4-position as fungicides and plant growth regulators [3]. The 5-carboxylate moiety and 2-methylthio group on this compound provide the necessary functional handles for synthesizing and optimizing the activity of these agrochemical leads. Its moderate water solubility (0.63 g/L at 25°C) is a relevant parameter for initial formulation studies, making it a valuable building block for this industrial application.

Advanced Building Block for Library Synthesis and Chemical Biology Probes

Given its classification as a 'unique chemical' in the AldrichCPR collection , this compound is purpose-built for diversity-oriented synthesis and the creation of novel chemical probes. The solid physical form ensures ease of use in automated synthesis platforms. The dual reactive sites (the methyl ester and the methylthio group) enable orthogonal derivatization strategies, maximizing the structural diversity that can be generated from a single, well-characterized scaffold . Researchers building focused libraries for phenotypic screening will find this compound's unique substitution pattern a valuable source of chemical novelty.

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